Superior High-Temperature Processing Stability of Calcium Sorbate vs. Potassium Sorbate and Sorbic Acid
Thermal analysis demonstrates that calcium sorbate possesses significantly greater thermal stability than sorbic acid. Under dynamic heating, sorbic acid melts and decomposes, with melting observed in the 132–137 °C range [1]. In contrast, both potassium and calcium sorbates do not melt but decompose at higher temperatures. Crucially, calcium sorbate's thermal stability is further demonstrated by its ability to withstand prolonged heating at 105°C for 90 minutes without any color change, and it decomposes at approximately 400 °C [2]. This indicates a substantial processing window advantage over the free acid form.
| Evidence Dimension | Thermal Decomposition and Stability |
|---|---|
| Target Compound Data | No melting; decomposition at ~400 °C; stable at 105 °C for 90 min with no color change. |
| Comparator Or Baseline | Sorbic Acid: Melting point 132–137 °C with decomposition upon melting. Potassium Sorbate: Decomposes >270 °C without melting. |
| Quantified Difference | Calcium sorbate decomposes at a temperature approximately 260–270 °C higher than the melting point of sorbic acid and remains visually stable after 90 minutes at 105°C. |
| Conditions | Dynamic heating (TG/DTG/DTA, DSC) and isothermal heating at 105°C. |
Why This Matters
For procurement in bakery or other thermally-processed foods, calcium sorbate ensures preservative integrity through baking or pasteurization steps where sorbic acid would volatilize or degrade.
- [1] Sofos, J. N. (1989). Sorbate Food Preservatives. CRC Press, Boca Raton. Data as cited in ScienceDirect Topics, Sorbus. View Source
- [2] Baidu Baike. (2025). 山梨酸钙 [Calcium Sorbate]. Chemical compound entry. View Source
